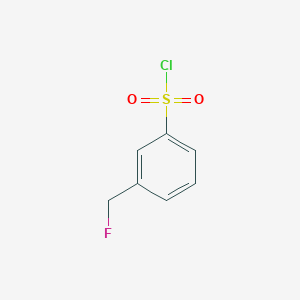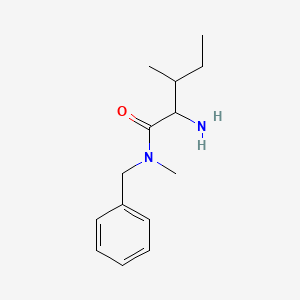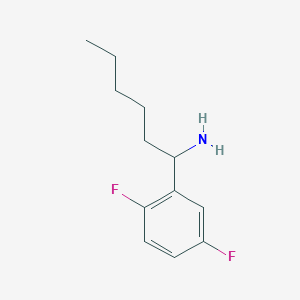![molecular formula C6H11NO B13216619 2-Oxa-3-azabicyclo[2.2.2]octane](/img/structure/B13216619.png)
2-Oxa-3-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-3-azabicyclo[222]octane is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane typically involves the reaction of suitable precursors under specific conditions. One common method involves the use of Schiff bases and secondary arylamides of acetoacetic acid . The reaction proceeds through the formation of intermediates, which then cyclize to form the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
2-Oxa-3-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Oxa-3-azabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also contains a nitrogen atom within a bicyclic structure and is used in drug discovery.
2-Oxabicyclo[2.2.2]octane: This compound is similar in structure but lacks the nitrogen atom, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of oxygen and nitrogen atoms within a bicyclic framework, providing a versatile scaffold for various chemical and biological applications.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H11NO/c1-3-6-4-2-5(1)7-8-6/h5-7H,1-4H2 |
InChI Key |
ZOBADFAILWOYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(tert-Butoxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13216547.png)

![Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate](/img/structure/B13216551.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane](/img/structure/B13216553.png)

![Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13216571.png)
![2-(Pyridin-4-YL)spiro[3.3]heptan-2-amine](/img/structure/B13216572.png)
![6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13216575.png)
![2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13216583.png)

![1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13216594.png)
![tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13216607.png)

